Indigoidine

Description

Structure

3D Structure

Properties

CAS No. |

2435-59-8 |

|---|---|

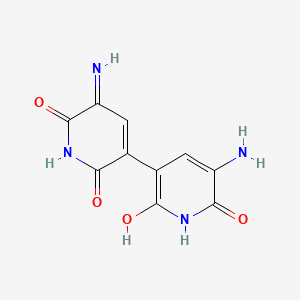

Molecular Formula |

C10H8N4O4 |

Molecular Weight |

248.19 g/mol |

IUPAC Name |

3-(5-amino-2-hydroxy-6-oxo-1H-pyridin-3-yl)-5-iminopyridine-2,6-dione |

InChI |

InChI=1S/C10H8N4O4/c11-5-1-3(7(15)13-9(5)17)4-2-6(12)10(18)14-8(4)16/h1-2,11H,12H2,(H,13,15,17)(H2,14,16,18) |

InChI Key |

YCZATMZTIWSFLZ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O |

Canonical SMILES |

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O |

Synonyms |

indigoidine |

Origin of Product |

United States |

Foundational & Exploratory

The Azure Revolution: A Technical Guide to the Discovery and History of Indigoidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indigoidine, a natural blue pigment, has garnered significant scientific interest due to its unique bioactive properties and potential applications across various industries, including textiles, food, and pharmaceuticals.[1] This water-insoluble bipyridyl compound is synthesized by a diverse range of microorganisms and stands as a promising, sustainable alternative to synthetic dyes.[2][3] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and regulation of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers and professionals in the field.

A Historical Journey: The Discovery of a Bacterial Blue

The story of this compound begins in 1939 when Elazari-Volcani first isolated a natural blue pigment from Pseudomonas indigofera.[2] However, the initial formal description of a bacterium producing this vibrant blue hue dates back to 1893, when Otto Voges described Bacillus indigoferus, later renamed Vogesella indigofera.[4] For decades, research into this microbial pigment remained relatively niche. A significant advancement came in the 1960s when Nobel laureate Richard Kuhn and his colleagues published a series of papers on the occurrence, structure, and synthesis of this compound, laying the groundwork for future molecular studies.[4] A pivotal moment in understanding the genetic basis of this compound production occurred in 1981 with the identification of the first gene cluster responsible for its synthesis in the plant pathogen Erwinia chrysanthemi (now known as Dickeya dadantii).[2] This discovery opened the door to the molecular characterization and engineering of this compound biosynthesis.

The Molecular Machinery: Biosynthesis of this compound

This compound is a non-ribosomal peptide synthesized from two molecules of L-glutamine.[5] The biosynthesis is catalyzed by a single-module non-ribosomal peptide synthetase (NRPS), commonly designated as IndC or IgiD.[6] This enzymatic assembly line is activated by a 4'-phosphopantetheinyl transferase (PPTase), which converts the apo-enzyme into its active holo-form.[2]

The proposed biosynthetic pathway involves three key steps:

-

Cyclization: The thioesterase (TE) domain of the NRPS catalyzes the cyclization of L-glutamine to form the intermediate (S)-3-aminopiperidine-2,6-dione.[2]

-

Dehydrogenation: An oxidase (Ox) domain, typically embedded within the adenylation (A) domain, facilitates the dehydrogenation of the intermediate.[2]

-

Dimerization: Two molecules of the resulting monomer then undergo a non-enzymatic oxidative dimerization to form the final this compound pigment.[2]

The core this compound synthase enzyme is characterized by several functional domains: an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for tethering the growing peptide chain, an oxidase (Ox) domain for modification, and a thioesterase (TE) domain for cyclization and release.[2]

References

- 1. CAS # 2435-59-8, this compound, 3-(5-amino-2-hydroxy-6-oxo-1H-pyridin-3-yl)-5-iminopyridine-2,6-dione - chemBlink [chemblink.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Sustainable bioproduction of the blue pigment this compound: Expanding the range of heterologous products in R. toruloides to include non-ribosomal pept ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00920E [pubs.rsc.org]

- 6. Production of the Antimicrobial Secondary Metabolite this compound Contributes to Competitive Surface Colonization by the Marine Roseobacter Phaeobacter sp. Strain Y4I - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Indigoidine Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indigoidine biosynthesis pathway in the genus Streptomyces, a group of bacteria renowned for their production of a vast array of secondary metabolites. This compound, a natural blue pigment, has garnered significant interest for its potential applications in dyeing, cosmetics, and as a powerful antioxidant. This document details the core enzymatic machinery, genetic regulation, quantitative production data, and detailed experimental protocols relevant to the study and exploitation of this pathway.

The Core Biosynthetic Pathway

This compound is a non-ribosomal peptide synthesized from two molecules of L-glutamine. The biosynthesis is catalyzed by a single, multi-domain enzyme known as this compound Synthetase, a Type I Non-Ribosomal Peptide Synthetase (NRPS). This enzyme is commonly encoded by the indC or bpsA gene in various Streptomyces species, including S. lavendulae, S. chromofuscus, and S. albus.[1][2][3]

The synthesis proceeds through a series of coordinated enzymatic reactions within the domains of the this compound Synthetase:

-

Activation (A-domain): The process initiates with the adenylation of L-glutamine, a reaction that consumes ATP and attaches the amino acid to the enzyme via a high-energy acyl-adenylate intermediate.

-

Thiolation (T-domain/PCP): The activated L-glutamine is then transferred to the phosphopantetheine (PPant) arm of the thiolation or peptidyl carrier protein (PCP) domain. This crucial step requires the post-translational modification of the apo-enzyme by a 4'-phosphopantetheinyl transferase (PPTase), which converts it into the active holo-enzyme.[1]

-

Oxidation (Ox-domain): An integrated oxidation domain, typically found within the A-domain, modifies the tethered L-glutamine.[1]

-

Cyclization and Dimerization (TE-domain): The thioesterase (TE) domain catalyzes the intramolecular cyclization of the modified glutamine and the subsequent intermolecular condensation of two of these cyclized monomers to form the final blue pigment, this compound.[4]

A gene cluster responsible for this compound production in Streptomyces chromofuscus ATCC 49982 was identified to contain five open reading frames: orf1, Sc-indC, Sc-indA, Sc-indB, and orf2. While Sc-indC encodes the core synthetase, co-expression with Sc-indB was shown to significantly enhance this compound yield, suggesting a 'helper' role for the IndB protein.[5]

Regulation of this compound Biosynthesis

The production of this compound, like many secondary metabolites in Streptomyces, is tightly regulated by complex signaling networks that respond to nutritional cues and cellular state. Two key regulatory systems have been identified as influential: the γ-butyrolactone (GBL) signaling pathway and the principal sigma factor σHrdB.

Gamma-Butyrolactone (GBL) Signaling

In Streptomyces lavendulae, this compound production is controlled by a quorum sensing-like system mediated by a small, diffusible signaling molecule of the γ-butyrolactone (GBL) class, known as IM-2.[6]

The signaling cascade operates as follows:

-

Synthesis: A GBL synthase, typically an AfsA homolog, produces the IM-2 signal molecule.[6]

-

Binding & Derepression: At a critical concentration, IM-2 binds to a specific cytoplasmic receptor protein, FarA.[6]

-

Gene Activation: In its unbound state, the FarA receptor acts as a repressor, binding to the promoter regions of target genes and blocking their transcription. Upon binding IM-2, FarA undergoes a conformational change and dissociates from the DNA. This derepression allows for the transcription of downstream genes, including the this compound biosynthetic gene cluster.[6][7]

This mechanism ensures that the energetically expensive production of this compound is initiated only when the bacterial population density is high enough to warrant its production.

Regulation by Sigma Factor σHrdB

The principal sigma factor, σHrdB, is essential for the transcription of housekeeping genes during vegetative growth in Streptomyces. Recent metabolic engineering efforts have demonstrated that optimizing the expression of σHrdB is a highly effective strategy for dramatically increasing the yield of secondary metabolites, including this compound. In one study, an updated regulatory system in Streptomyces lividans TK24, involving promoter mining and σhrdB expression optimization, led to a record production of 46.27 g/L of this compound in a fermentor.[3]

The precise mechanism involves engineering a sustained, high-level expression of σHrdB, which in turn enhances the transcription of its dependent constitutive promoters. By placing the this compound synthetase gene (indC) under the control of such a strong, σHrdB-dependent promoter, its expression is tightly linked to the primary metabolic activity and biomass accumulation, leading to significantly elevated production titers.[3]

Quantitative Production Data

Significant progress has been made in optimizing this compound production through metabolic engineering in various host organisms. The following tables summarize key quantitative data reported in the literature.

Table 1: this compound Production Titers in Various Engineered Strains

| Host Organism | Strain | Genetic Modification | Fermentation Scale | Titer (g/L) | Reference |

| Streptomyces lividans | TK24 | σhrdB optimization, IndC from S. albus | 4 L Fermentor | 46.27 | [3] |

| Streptomyces lividans | TK24 | σhrdB optimization, IndC from S. albus | Shake Flask | 14.3 | [3] |

| Escherichia coli | BAP1 | Co-expression of Sc-indC and Sc-indB | Shake Flask | 3.93 | [5] |

| Escherichia coli | BAP1 | Expression of Sc-indC | Shake Flask | 2.78 | [5] |

| Streptomyces coelicolor | CH999 | Heterologous expression of Sc-indC | Shake Flask | 0.59 | [8] |

(Note: Production conditions such as media, temperature, and induction methods vary between studies, affecting direct comparability.)

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound production and analysis in Streptomyces.

General Experimental Workflow

A typical workflow for engineering Streptomyces for enhanced this compound production involves several key stages, from the initial genetic manipulation to the final analysis of the product. This process requires expertise in molecular biology, microbiology, and analytical chemistry.

Media Recipes

R5A Liquid Medium (for growth and seed cultures)

-

Base Solution (per 1000 mL):

-

Sucrose: 103 g

-

K₂SO₄: 0.25 g

-

MgCl₂·6H₂O: 10.12 g

-

Glucose: 10 g

-

Casamino acids: 0.1 g

-

Yeast extract: 5 g

-

TES buffer: 5.73 g

-

Trace element solution: 2 mL

-

-

Post-autoclave additions (per 100 mL of base):

-

KH₂PO₄ (0.5%): 1 mL

-

CaCl₂·2H₂O (5M): 0.4 mL

-

L-proline (20%): 1.5 mL

-

NaOH (1N): 0.7 mL

-

MS Agar (for spore generation and conjugation)

-

Composition (per 1000 mL):

-

Mannitol: 20 g

-

Soya flour: 20 g

-

Agar: 20 g

-

Adjust pH to 7.2 before autoclaving.

-

Industrial Glycerol Medium (for high-yield production)

-

While the exact proprietary composition may vary, a typical high-yield fermentation medium is based on crude industrial glycerol as the primary carbon source, supplemented with a nitrogen source (e.g., yeast extract, peptone) and essential salts.[3] A starting point could be:

-

Crude Glycerol: 50 g/L

-

Yeast Extract: 10 g/L

-

Peptone: 5 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Trace element solution: 2 mL/L

-

Protoplast Transformation of Streptomyces lividans

This protocol is adapted from standard methods for Streptomyces genetics.[2]

-

Mycelium Growth: Inoculate 25 mL of YEME medium containing 0.5% glycine with S. lividans spores. Incubate at 30°C with shaking for 36-40 hours.

-

Harvesting: Centrifuge the culture (1000 x g, 10 min), discard the supernatant, and wash the mycelial pellet twice with 10.3% sucrose solution.

-

Protoplasting: Resuspend the mycelial pellet in 4 mL of lysozyme solution (1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.

-

Filtration: Gently pipette the suspension and filter through cotton wool to remove remaining mycelial fragments.

-

Transformation:

-

Gently mix up to 1 µg of plasmid DNA (e.g., pSET152-indC) with 50 µL of the protoplast suspension.

-

Immediately add 200 µL of 25% PEG 1000 (in P buffer) and mix gently.

-

Plate the entire mixture onto a dry R5A regeneration plate.

-

-

Selection: Incubate at 30°C for 16-20 hours, then overlay with 2.5 mL of soft nutrient agar containing the appropriate selection antibiotic (e.g., Apramycin for pSET152). Continue incubation until transformant colonies appear.

This compound Extraction and Quantification

This protocol is based on methods described for purifying and analyzing this compound.[10]

-

Harvesting: Centrifuge the fermentation broth (e.g., 50 mL) at a low speed (e.g., 850 x g for 5 minutes) to pellet the bacterial cells. This compound, being insoluble, will remain suspended.

-

Pigment Collection: Carefully transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 21,000 x g for 10 minutes) to pellet the blue this compound pigment.

-

Washing: Discard the supernatant and wash the blue pellet sequentially with deionized water, methanol, and ethyl acetate to remove impurities. Dry the final pellet.

-

Solubilization: Dissolve the purified this compound pellet in a known volume of dimethyl sulfoxide (DMSO). Sonication may be required for complete dissolution.

-

Quantification by HPLC:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A linear gradient of 10-90% aqueous methanol over 25 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor absorbance at 600 nm.

-

Quantification: Calculate the concentration based on a standard curve prepared with purified this compound of known concentrations dissolved in DMSO.

-

This compound Synthetase (BpsA/IndC) Enzymatic Assay

This colorimetric assay is adapted from a method developed for BpsA, which couples this compound formation to ATP consumption.[10][11]

-

Reaction Mixture (per well in a 96-well plate):

-

HEPES buffer (pH 7.5): 50 mM

-

MgCl₂: 10 mM

-

L-glutamine: 5 mM

-

Holo-IndC/BpsA enzyme (purified or in cell lysate): 1-5 µM

-

ATP: Ranging from 0 to 1 mM (for creating a standard curve) or a fixed concentration (e.g., 1 mM) for activity measurement.

-

-

Procedure:

-

Combine all components except the enzyme in the wells.

-

Initiate the reaction by adding the enzyme.

-

Incubate at a suitable temperature (e.g., 30°C) for a fixed time (e.g., 30-60 minutes).

-

-

Measurement:

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Add an equal volume of DMSO to each well to solubilize the produced this compound.

-

Measure the absorbance at ~600 nm using a microplate reader.

-

-

Analysis: Enzyme activity can be expressed as the rate of this compound production (change in absorbance per unit time) per mg of enzyme. The assay can also be used to determine kinetic parameters like Km for L-glutamine or ATP.

Conclusion

The this compound biosynthesis pathway in Streptomyces represents a well-characterized system that is highly amenable to metabolic engineering. The core component, a single-module NRPS, provides a straightforward target for genetic manipulation. Understanding the intricate regulatory networks, particularly the roles of GBL signaling and global regulators like σHrdB, has been instrumental in achieving industrial-scale production titers. The protocols and data presented in this guide offer a robust foundation for researchers aiming to further explore, manipulate, and optimize this fascinating biosynthetic pathway for a variety of biotechnological applications.

References

- 1. addgene.org [addgene.org]

- 2. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]

- 3. Transfection of protoplasts from Streptomyces lividans 66 with actinophage SH10 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R5 - ActinoBase [actinobase.org]

- 5. Integrative Gene Cloning and Expression System for Streptomyces sp. US 24 and Streptomyces sp. TN 58 Bioactive Molecule Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Investigation of the Autoregulator-Receptor System in the Pristinamycin Producer Streptomyces pristinaespiralis [frontiersin.org]

- 8. dsmz.de [dsmz.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The this compound synthetase BpsA provides a colorimetric ATP assay that can be adapted to quantify the substrate preferences of other NRPS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture and Mechanism of Non-Ribosomal Peptide Synthetase in Indigoidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indigoidine, a natural blue pigment, has garnered significant interest for its potential applications in biotechnology and synthetic biology. Its synthesis is a fascinating example of non-ribosomal peptide synthesis, a process independent of the ribosome, which is responsible for the production of a wide array of bioactive secondary metabolites. This technical guide provides an in-depth exploration of the non-ribosomal peptide synthetase (NRPS) at the core of this compound production, detailing its structure, enzymatic mechanism, regulation, and the experimental methodologies used for its study.

The this compound Synthetase: A Single-Module NRPS

The enzyme responsible for this compound synthesis is a single-module non-ribosomal peptide synthetase (NRPS).[1][2] Unlike the multi-modular NRPSs that produce complex peptides, the this compound synthetase is a more compact enzyme that catalyzes the formation of a dimer from two molecules of L-glutamine.[3][4][5][6] The this compound synthetase gene is often denoted as indC or igiD in various bacterial species such as Erwinia chrysanthemi, Vogesella indigofera, and Photorhabdus luminescens, or as bpsA in Streptomyces lavendulae.[3][7][8][9][10]

The canonical architecture of an this compound synthetase consists of four key domains:

-

Adenylation (A) domain: This domain is responsible for the specific recognition and activation of the L-glutamine substrate.[1][3] It utilizes ATP to adenylate the carboxyl group of L-glutamine, forming an L-glutaminyl-AMP intermediate.[1] The IndC product from Erwinia chrysanthemi contains a signature sequence (DAWCFGLI) for glutamine recognition within its A domain.[3][11]

-

Oxidation (Ox) domain: Uniquely, the Ox domain in this compound synthetases is typically embedded within the A domain.[1][12] This flavin mononucleotide (FMN)-dependent domain is crucial for the oxidation of the protein-bound intermediate.[1][13] Studies on the BpsA enzyme from S. lavendulae have identified a conserved tyrosine residue (Tyr665) as a key catalytic residue in the Ox domain, responsible for deprotonating the L-glutaminyl intermediate.[13][14][15]

-

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): This domain covalently binds the activated L-glutaminyl intermediate via a thioester bond to a 4'-phosphopantetheine (PPt) prosthetic group.[1][12] This post-translational modification, the conversion of the apo-enzyme to the active holo-enzyme, is catalyzed by a separate 4'-phosphopantetheinyl transferase (PPTase) enzyme, such as Sfp from Bacillus subtilis or PcpS from Pseudomonas aeruginosa.[1][2][4][16]

-

Thioesterase (TE) domain: The final domain in the synthetase, the TE domain, is responsible for the cyclization of the intermediate and the subsequent release of the product from the enzyme.[1][12]

The Biochemical Pathway of this compound Synthesis

The biosynthesis of this compound from two molecules of L-glutamine is a multi-step process catalyzed by the single-module NRPS. Two primary pathways have been proposed: a "cyclization-first" and an "oxidation-first" route.[1][13]

Recent evidence strongly supports the oxidation-first pathway .[13] In this mechanism, the A domain first activates L-glutamine to L-glutaminyl-AMP, which is then transferred to the T domain. The Ox domain then oxidizes the T-domain-bound L-glutamine to a dehydroglutaminyl-S-PCP intermediate. Subsequently, the TE domain catalyzes the intramolecular cyclization to form 5-amino-3H-pyridine-2,6-dione. Two molecules of this intermediate then spontaneously condense to form the blue pigment this compound.[1][3][13] In vitro experiments with the BpsA enzyme showed that it could not utilize exogenously supplied α-aminoglutarimide (the cyclized intermediate of the "cyclization-first" pathway) to produce this compound, further supporting the oxidation-first mechanism.[1][13]

The overall reaction can be summarized as: 2 L-glutamine + 2 ATP + O₂ → this compound + 2 AMP + 2 PPi + 2 H₂O[17]

Regulation of this compound Synthesis

The production of this compound is a tightly regulated process in its native bacterial hosts.[7][8] Expression of the this compound biosynthetic genes is often repressed under standard laboratory conditions and can be influenced by various environmental cues and regulatory proteins.[7]

Key regulatory elements include:

-

PecS/PecM System: In Dickeya dadantii (formerly Erwinia chrysanthemi), the PecS protein acts as a transcriptional repressor, binding to the promoter regions of the indA and indC genes to control this compound biosynthesis.[1][11] The PecM protein is involved in the efflux of this compound.[1]

-

Two-Component Systems: In Vogesella indigofera, a novel two-component system, consisting of the sensor histidine kinase TciK and the response regulator TciR, has been identified as a regulator of this compound production.[7][8]

-

Global Regulators and Stress Response: The alternative sigma factor RpoN has been shown to contribute to this compound production.[7][8] Additionally, protein homeostasis machinery, including chaperones (DnaK, DnaJ, GrpE) and proteases (ClpAP), plays a role in regulating pigment synthesis.[7][8][18]

-

Environmental Factors: this compound production can be induced by factors such as cold temperatures and surface growth, and inhibited by substances like hexavalent chromium.[7]

Quantitative Data on this compound Production

Significant efforts in metabolic engineering have led to high-level production of this compound in various heterologous hosts. The following table summarizes some of the reported production titers.

| Host Organism | Engineering Strategy | Titer (g/L) | Reference |

| Escherichia coli BAP1 (co-expressing Sc-indC and Sc-indB) | Optimization of culture conditions | 3.93 | [1] |

| Streptomyces lividans TK24 | Promoter and σhrdB expression optimization | 46.27 (in 4 L fermentor) | [19] |

| Rhodosporidium toruloides | Fed-batch fermentation with glucose | 86.3 | [5] |

| Corynebacterium glutamicum | Metabolic engineering and fed-batch fermentation | 49.30 | [20] |

| Corynebacterium glutamicum | Triple-knockdown strain in fed-batch fermentation | 54.9 | [21] |

Experimental Protocols

In Vitro this compound Synthesis Assay

This assay is used to assess the activity of the purified this compound synthetase.

Materials:

-

Purified holo-indigoidine synthetase (e.g., BpsA)

-

L-glutamine solution

-

ATP solution

-

MgCl₂ solution

-

Tris-HCl buffer (pH 7.8-8.5)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 8.5), MgCl₂ (e.g., 20 mM), and ATP (e.g., 6 mM).[16]

-

Add the purified holo-BpsA enzyme to the reaction mixture to a final concentration of, for example, 1 µM.[16]

-

Initiate the reaction by adding L-glutamine to a final concentration of, for example, 1 mM.[16]

-

Incubate the reaction at a suitable temperature (e.g., 25°C or 30°C).[16]

-

Monitor the production of this compound by measuring the absorbance at 590-612 nm over time.[16][22]

Quantification of this compound from Cell Cultures

This protocol is for extracting and quantifying this compound produced in vivo.

Materials:

-

Cell culture producing this compound

-

Dimethyl sulfoxide (DMSO)

-

Centrifuge

-

Spectrophotometer

-

96-well plate (clear bottom)

Protocol:

-

Harvest a known volume of cell culture (e.g., 250 µL).[23]

-

Centrifuge the sample to pellet the cells and discard the supernatant.[23]

-

Resuspend the cell pellet in a known volume of DMSO (e.g., 500 µL) to lyse the cells and dissolve the this compound.[23][24]

-

Vortex the sample vigorously for approximately 10 minutes to ensure complete extraction.[23]

-

Centrifuge the sample to remove cell debris.[23]

-

Transfer an aliquot of the DMSO extract (e.g., 100 µL) to a clear-bottomed 96-well plate.[23]

-

Measure the absorbance at approximately 612 nm.[23]

-

Calculate the this compound concentration using a standard curve of purified this compound dissolved in DMSO.[23]

Gene Expression Analysis by RT-qPCR

This method is used to quantify the transcript levels of the this compound synthetase gene.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix

-

Primers specific for the this compound synthetase gene (e.g., igiD) and reference genes (e.g., map, rpoC, alaS).[22]

-

qPCR instrument

Protocol:

-

Extract total RNA from bacterial cells grown under different conditions.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA using a reverse transcriptase.[22] The reaction typically involves incubating the RNA with the enzyme at 25°C for 10 minutes, followed by 37°C for 50 minutes, and then inactivating the enzyme at 70°C for 15 minutes.[22]

-

Set up the qPCR reaction with the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Run the qPCR program on a thermal cycler and collect the fluorescence data.

-

Analyze the data using a relative quantification method (e.g., the ΔΔCt method) to determine the fold change in gene expression, normalized to the expression of reference genes.[22]

Visualizations

Caption: Domain architecture of a typical single-module this compound synthetase.

Caption: The "oxidation-first" biochemical pathway for this compound synthesis.

Caption: Simplified regulatory network of this compound synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Investigating and Optimizing the Lysate-Based Expression of Nonribosomal Peptide Synthetases Using a Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound Biosynthetic Genes in Erwinia chrysanthemi and Role of This Blue Pigment in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable bioproduction of the blue pigment this compound: Expanding the range of heterologous products in R. toruloides to include non-ribosomal pept ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00920E [pubs.rsc.org]

- 6. The this compound synthetase BpsA provides a colorimetric ATP assay that can be adapted to quantify the substrate preferences of other NRPS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Regulation of this compound production in Vogesella indigofera by a novel two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Team:Heidelberg/Project/Indigoidine-Tag - 2013.igem.org [2013.igem.org]

- 10. uniprot.org [uniprot.org]

- 11. Characterization of this compound biosynthetic genes in Erwinia chrysanthemi and role of this blue pigment in pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. escholarship.org [escholarship.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Investigation of this compound Synthetase Reveals a Conserved Active-Site Base Residue of Nonribosomal Peptide Synthetase Oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A sensitive single-enzyme assay system using the non-ribosomal peptide synthetase BpsA for measurement of L-glutamine in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EC 4.3.3.9 [iubmb.qmul.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Production of the Antimicrobial Secondary Metabolite this compound Contributes to Competitive Surface Colonization by the Marine Roseobacter Phaeobacter sp. Strain Y4I - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thomas Eng, PhD - Colorimetric analysis of crude this compound concentration [sites.google.com]

- 24. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

The Biological Role of Indigoidine in Producing Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigoidine, a natural blue pigment synthesized by a diverse range of microorganisms, has garnered significant scientific interest due to its multifaceted biological roles and potential applications in biotechnology and medicine. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and physiological functions of this compound in its producing organisms. We delve into its potent antioxidant and antimicrobial properties, its involvement in interspecies competition, and its potential roles in biofilm formation and motility. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this compound, and presents visual diagrams of its biosynthetic and regulatory pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound, a water-insoluble pigment with a characteristic vibrant blue hue, is a non-ribosomally synthesized peptide-like molecule.[1][2][3] First isolated from Pseudomonas indigofera, it has since been identified in a variety of bacterial genera, including Streptomyces, Erwinia (now Dickeya), Vogesella, Phaeobacter, and Photorhabdus.[4] The biosynthesis of this compound is of particular interest as it is catalyzed by a single, large, multi-domain enzyme, a non-ribosomal peptide synthetase (NRPS).[1][2] Beyond its striking color, this compound plays several crucial roles in the survival and ecological fitness of its producers, acting as a powerful antioxidant and an effective antimicrobial agent.[3][5][6][7][8] These properties make this compound a promising candidate for various industrial and therapeutic applications, including as a natural dye, a functional food colorant, and a potential lead for novel drug development.[7][9][10]

This compound Biosynthesis

The synthesis of this compound is a fascinating example of non-ribosomal peptide synthesis, notable for its relative simplicity, requiring only a single NRPS enzyme and a phosphopantetheinyl transferase (PPTase) for its activation.

The Core Enzymatic Machinery

The central enzyme in this compound biosynthesis is a single-module NRPS, commonly designated as IndC, IgiD, or BpsA, depending on the organism.[6][11][12][13] This enzyme catalyzes the condensation of two molecules of L-glutamine to form the this compound molecule.[14][15] The NRPS enzyme possesses a characteristic modular architecture comprising several key domains:

-

Adenylation (A) domain: Responsible for the specific recognition and activation of the L-glutamine substrate via ATP-dependent adenylation.[1][11][12]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated L-glutamine intermediate via a phosphopantetheine arm.[1]

-

Oxidation (Ox) domain: Embedded within the A domain, this domain is crucial for the subsequent modification of the tethered substrate.[1][16][17]

-

Thioesterase (TE) domain: Catalyzes the release of the final product from the enzyme.[1]

For the NRPS to be active, the apo-enzyme must be converted to its holo-form. This post-translational modification is carried out by a 4'-phosphopantetheinyl transferase (PPTase), which transfers the 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the T domain.[1][14][18]

The Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step process occurring on the NRPS enzyme:

-

Activation: The A domain selects and activates L-glutamine to form L-glutaminyl-AMP.

-

Thiolation: The activated L-glutamine is transferred to the T domain.

-

Cyclization and Dehydrogenation: The enzyme-bound L-glutamine undergoes cyclization to form a piperidine-2,6-dione intermediate, which is then dehydrogenated by the Ox domain.[11][19]

-

Dimerization: Two molecules of the modified glutamine derivative then condense to form the final this compound pigment.[11][19]

Biological Roles of this compound

This compound is not merely a colorful byproduct of metabolism; it confers significant adaptive advantages to the microorganisms that produce it.

Antioxidant Activity

One of the most well-documented roles of this compound is its function as a potent antioxidant. The structure of this compound, with its conjugated double bonds and carbonyl groups, makes it an effective radical scavenger.[5][8][15] This property is crucial for pathogenic bacteria, such as Dickeya dadantii (formerly Erwinia chrysanthemi), as it helps them to neutralize the reactive oxygen species (ROS) produced by host plants as a defense mechanism during infection.[12][20] The production of this compound has been shown to confer increased resistance to oxidative stress, for example, from hydrogen peroxide.[20]

Antimicrobial Activity

This compound also exhibits antimicrobial properties, playing a role in interspecies competition.[5][7] For instance, in the marine bacterium Phaeobacter sp. strain Y4I, this compound production has been shown to inhibit the growth of competing bacteria like Vibrio fischeri, thereby aiding in the competitive colonization of surfaces.[13][21] This antibacterial activity suggests that this compound could be a source of novel antibiotic compounds.

Role in Pathogenicity and Ecological Fitness

In plant pathogens like D. dadantii, this compound production is linked to virulence. Mutants unable to synthesize this compound show a reduced ability to cause systemic infection in host plants.[12][20] This is likely due to their increased susceptibility to the plant's oxidative burst defense.

Furthermore, in Phaeobacter sp. Y4I, the gene for this compound synthase (igiD) is upregulated during surface growth, suggesting a role in biofilm formation and surface colonization.[13][22] Interestingly, in this organism, the loss of this compound production leads to increased resistance to hydrogen peroxide, decreased motility, and faster surface colonization, indicating pleiotropic effects of this secondary metabolite.[13][21]

Regulation of this compound Production

The synthesis of this compound is a tightly regulated process, often silenced under standard laboratory conditions and induced by specific environmental cues or genetic modifications.[23]

In Erwinia chrysanthemi, the expression of the this compound biosynthetic genes (indA, indB, and indC) is negatively regulated by the transcriptional regulator PecS.[12][20][24] Mutations in the pecS gene lead to a significant derepression of this compound synthesis.[12][20] Another protein, PecM, is involved in the efflux of this compound.[19]

In Vogesella indigofera, a novel two-component system, TciK/TciR, has been identified as a regulator of this compound production.[25] Additionally, the alternative sigma factor RpoN and protein homeostasis machinery, including chaperones (DnaK, DnaJ, GrpE) and the ClpAP proteasome, have been implicated in the regulation of this compound synthesis in this bacterium.[25]

Quorum sensing has also been shown to regulate this compound production in Phaeobacter, where acylated homoserine lactone (AHL) signaling pathways are involved.[26]

Quantitative Data

The production of this compound can be significantly enhanced through heterologous expression and metabolic engineering. The following tables summarize some of the reported production yields in various engineered microbial hosts.

Table 1: this compound Production in Engineered Escherichia coli

| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Reference |

| E. coli BAP1/pJV6 | Expression of Sc-indC | LB Medium | 2.78 | [5],[27] |

| E. coli BAP1 | Co-expression of Sc-indC and Sc-indB | LB Medium | 3.93 | [5],[27],[28] |

| Engineered E. coli | Optimization of biosynthetic pathway and membrane engineering | Glycerol | 26.71 | [11] |

| Engineered E. coli | Protein scaffold arranging GlnA, Sc-IndC, and IndB | Glucose + Glutamate | 14.0 | [27] |

Table 2: this compound Production in Other Engineered Microorganisms

| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Reference |

| Streptomyces lividans TK24 | Expression of IndC from S. albus J1704 | Glycerol | 46.27 | [29],[30],[31],[22] |

| Corynebacterium glutamicum | Metabolic engineering | Glucose | 21.2 | [2] |

| Rhodosporidium toruloides | Expression of bpsA and sfp | Glucose | ~2.0 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

This compound Extraction and Quantification

Objective: To extract and quantify this compound from microbial cultures.

Materials:

-

Microbial culture producing this compound

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)[5]

-

Methanol

-

Ethyl acetate

-

Hexane

-

Dimethyl sulfoxide (DMSO)

-

Centrifuge and centrifuge tubes

-

Sonicator or ultrasonic bath[5]

-

Spectrophotometer or plate reader

-

Vortex mixer

Procedure:

-

Harvest 1 mL of the this compound-producing culture by centrifugation (e.g., 21,000 x g for 10 minutes).[20]

-

Discard the supernatant.

-

Wash the cell pellet three times with 1 mL of methanol, vortexing gently each time, to remove other metabolites. Centrifuge to collect the pellet after each wash.[20]

-

After the final wash, dry the crude this compound pellet in vacuo.

-

Dissolve the dried pellet in 1 mL of DMSO by sonication.[20]

-

To quantify, measure the absorbance of the DMSO solution at approximately 600 nm.

-

For quantification, create a standard curve using purified this compound of known concentrations dissolved in DMSO.[20] For example, serial dilutions of a 1 mg/mL stock solution can be prepared (0.01, 0.025, 0.05, 0.10, 0.20, and 0.25 mg/mL).[20]

Antioxidant Activity Assessment: Hydrogen Peroxide Resistance Assay

Objective: To determine if this compound production confers resistance to oxidative stress.

Materials:

-

Wild-type, this compound-producing, and this compound-deficient mutant bacterial strains

-

Liquid growth medium (e.g., LB broth)

-

30% (9.8 M) Hydrogen peroxide (H₂O₂) stock solution[23]

-

Phosphate-buffered saline (PBS), ice-cold

-

Agar plates (e.g., TS agar) with catalase (5,000 U)[23]

-

Spectrophotometer

-

Incubator

Procedure:

-

Grow the bacterial strains to mid-log phase in the appropriate liquid medium.

-

In duplicate, add 100 µL of each culture to a microcentrifuge tube containing 100 µL of medium with a final concentration of 40 mM H₂O₂. As a control, add 100 µL of each culture to 100 µL of medium without H₂O₂.[23]

-

Incubate the tubes at 37°C for 30 minutes.[23]

-

After incubation, immediately prepare serial dilutions of each culture in ice-cold PBS.

-

Spot duplicate aliquots of the dilutions onto agar plates containing catalase. The catalase will neutralize any remaining H₂O₂.

-

Incubate the plates at the optimal growth temperature for the bacteria until colonies are visible.

-

Count the number of colony-forming units (CFUs) to determine the survival rate of each strain in the presence of H₂O₂ compared to the control.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay

Objective: To assess the antimicrobial activity of this compound against a target microorganism.

Materials:

-

Purified this compound

-

Solvent for this compound (e.g., DMSO)

-

Sterile filter paper disks (6 mm diameter)

-

Target microorganism (e.g., Vibrio fischeri)

-

Mueller-Hinton (MH) agar plates[4]

-

Sterile saline (0.85% NaCl) or Tryptic Soy Broth[21]

-

Sterile cotton swabs

-

Forceps

-

Incubator

-

Ruler or caliper

Procedure:

-

Prepare a suspension of the target microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[8]

-

Using a sterile cotton swab, inoculate the entire surface of an MH agar plate to create a uniform lawn of bacteria.[8][21]

-

Allow the plate to dry for about 5 minutes.[8]

-

Impregnate sterile filter paper disks with a known concentration of purified this compound dissolved in a suitable solvent. A solvent-only disk should be used as a negative control.

-

Using sterile forceps, place the this compound-impregnated disks and the control disk onto the surface of the inoculated MH agar plate, ensuring they are firmly in contact with the agar.[8][21]

-

Incubate the plate at the optimal growth temperature for the target microorganism for 16-24 hours.[13]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8] The size of the zone is indicative of the antimicrobial activity of this compound.

Conclusion

This compound is a microbially produced secondary metabolite with significant and diverse biological roles. Its functions as an antioxidant and antimicrobial agent provide a clear selective advantage to the producing organisms, particularly in competitive environments and during host-pathogen interactions. The relatively simple biosynthetic pathway, centered around a single NRPS enzyme, makes it an attractive target for metabolic engineering to achieve high-level production. The detailed understanding of its biosynthesis, regulation, and biological functions, as outlined in this guide, provides a solid foundation for further research and the development of novel applications in the fields of biotechnology, materials science, and medicine. The provided protocols offer a starting point for researchers to explore the fascinating biology of this vibrant blue pigment.

References

- 1. A Combinational Optimization Method for Efficient Production of Indigo by the Recombinant Escherichia coli with Expression of Monooxygenase and Malate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. "Investigation of the Biosynthetic Process of this compound" by Yi Chen [digitalcommons.usu.edu]

- 4. asm.org [asm.org]

- 5. Sustainable bioproduction of the blue pigment this compound: Expanding the range of heterologous products in R. toruloides to include non-ribosomal pept ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00920E [pubs.rsc.org]

- 6. Triggering the production of the cryptic blue pigment this compound from Photorhabdus luminescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Production of Indigo by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bsac.org.uk [bsac.org.uk]

- 11. Pathway optimization and membrane engineering for highly efficient production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of this compound Biosynthetic Genes in Erwinia chrysanthemi and Role of This Blue Pigment in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grownextgen.org [grownextgen.org]

- 14. asm.org [asm.org]

- 15. 2023.igem.wiki [2023.igem.wiki]

- 16. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural Indigo Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. US20140142314A1 - Methods and Compositions for Production of Blue Pigment this compound - Google Patents [patents.google.com]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. Establishment of an Efficient Expression and Regulation System in Streptomyces for Economical and High-Level Production of the Natural Blue Pigment this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Factors Contributing to Hydrogen Peroxide Resistance in Streptococcus pneumoniae Include Pyruvate Oxidase (SpxB) and Avoidance of the Toxic Effects of the Fenton Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Hydrogen Peroxide Assay [bio-protocol.org]

- 26. Quorum Sensing and Antimicrobial Production Orchestrate Biofilm Dynamics in Multispecies Bacterial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Protein scaffold optimizes arrangement of constituent enzymes in this compound synthetic pathway to improve the pigment production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Free radical scavenging activity [protocols.io]

- 30. biogot.com [biogot.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to Natural Producers of Indigoidine in Marine Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural production of indigoidine in marine microorganisms. It details the identified producers, their biosynthetic pathways, regulatory mechanisms, and methodologies for cultivation, extraction, and quantification. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbial biotechnology, and drug development.

Introduction to this compound

This compound is a natural blue pigment with a unique bicyclic 3,3′-bipyridyl structure. It is synthesized through the non-ribosomal peptide synthetase (NRPS) pathway, typically via the dimerization of two L-glutamine molecules. Beyond its properties as a dye, this compound has garnered significant interest for its diverse biological activities, including antimicrobial, antioxidant, and potential antitumor properties. The marine environment, a rich source of novel microbial diversity and secondary metabolites, harbors several bacterial species capable of producing this promising compound.

Identified Marine Producers of this compound

While several terrestrial microorganisms are known to produce this compound, a growing body of research is identifying their marine counterparts. The most well-characterized marine producer to date is a member of the Roseobacter clade.

Phaeobacter sp. strain Y4I

A prominent and extensively studied marine bacterium, Phaeobacter sp. strain Y4I, isolated from pulp mill effluent in a salt marsh, is a known producer of this compound.[1][2] This bacterium utilizes this compound as a competitive advantage for surface colonization, exhibiting antimicrobial activity against other marine bacteria such as Vibrio fischeri.[1][3][4]

Other Potential Marine Producers

Several other marine bacteria have been reported to produce this compound or related pigments, although quantitative production data and detailed biosynthetic information are less comprehensive than for Phaeobacter sp. Y4I.

-

Alteromonas nigrifaciens : This marine bacterium, previously classified as Pseudomonas nigrifaciens, has been identified as a producer of the blue pigment this compound.[5]

-

Shewanella violacea : Isolated from deep-sea sediments, this bacterium produces a violet pigment with an alkylated this compound structure.[5]

-

Vogesella indigofera : While not exclusively marine, this species is a known this compound producer and has been isolated from aquatic environments.[9][10][11]

Quantitative Production of this compound

Quantitative data on this compound production in wild-type marine bacteria is crucial for assessing their potential for biotechnological applications. The following table summarizes the available data for Phaeobacter sp. strain Y4I.

| Marine Producer | Cultivation Conditions | This compound Yield | Reference |

| Phaeobacter sp. strain Y4I | Grown on an agar surface for 48 hours. | 642 µM | [12][13][14] |

Biosynthesis and Regulation of this compound

The production of this compound is a metabolically controlled process involving a specific gene cluster and a complex regulatory network, particularly well-studied in Phaeobacter sp. strain Y4I.

This compound Biosynthetic Pathway in Phaeobacter sp. Y4I

This compound synthesis in Phaeobacter sp. Y4I is mediated by a non-ribosomal peptide synthetase (NRPS) encoded by the igi gene cluster.[1][3][4] The key enzyme, this compound synthase (igiD), catalyzes the cyclization and dimerization of two L-glutamine molecules to form the this compound pigment.[1][3][4]

Regulatory Network in Phaeobacter sp. Y4I

This compound production in Phaeobacter sp. Y4I is tightly regulated and is notably induced during surface-attached growth.[1][3] This regulation is orchestrated by a hierarchical quorum-sensing (QS) network composed of two distinct LuxR/I-type systems, pgaRI and phaRI, which respond to N-acyl-L-homoserine lactone (AHL) signals.[12][13][14] The universal regulatory chaperone protein ClpA acts as a negative regulator of this compound synthesis.[1]

The regulatory cascade is initiated upon surface attachment, which triggers a signaling pathway that integrates with the quorum-sensing systems. The phaRI system is activated early during surface colonization, producing the AHL 3OHC12:1-HSL.[12][13] As the cell density increases, the pgaRI system is activated, leading to the production of C8-HSL.[12][13] Both systems ultimately lead to the expression of the igi gene cluster and the production of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing marine bacteria and the subsequent extraction and quantification of the pigment.

Cultivation of Phaeobacter sp. Y4I

This protocol is adapted from methodologies used in the study of Phaeobacter sp. Y4I.[1]

Materials:

-

YTSS Broth (per liter: 2.5 g yeast extract, 4 g tryptone, 15 g sea salts)

-

YTSS Agar (YTSS broth with 1.5% agar)

-

Sterile culture flasks or plates

-

Incubator shaker

Procedure:

-

Prepare YTSS broth and agar according to the formulation above and sterilize by autoclaving.

-

Inoculate a single colony of Phaeobacter sp. Y4I into a flask containing YTSS broth.

-

For liquid culture, incubate at 30°C with shaking.[1]

-

For surface-induced this compound production, spread the culture onto YTSS agar plates and incubate at 30°C until pigmented colonies appear (approximately 48 hours).[6]

Extraction of this compound

This protocol is a general method for extracting this compound from bacterial biomass.

Materials:

-

Centrifuge and centrifuge tubes

-

Cell scraper (for plate cultures)

-

Vortex mixer or sonicator

Procedure:

-

Harvest the bacterial cells from either liquid or plate culture by centrifugation to form a cell pellet.

-

For plate cultures, scrape the colonies from the agar surface.[6]

-

Wash the cell pellet with sterile saline solution (0.85% NaCl) and then with distilled water to remove residual media components.

-

Add DMSO to the cell pellet. A common ratio is 1 mL of DMSO per 10 mg of wet cell mass.[6]

-

Vortex or sonicate the mixture vigorously for approximately 10 minutes to lyse the cells and dissolve the this compound.[17]

-

Centrifuge the mixture at high speed (e.g., 21,000 x g for 10 minutes) to pellet the cell debris.[17]

-

Carefully collect the blue supernatant containing the dissolved this compound for quantification.

Quantification of this compound

This compound concentration can be determined spectrophotometrically.

Materials:

-

Spectrophotometer or microplate reader

-

Cuvettes or microplates

-

Purified this compound standard (if available) or a reference standard

-

DMSO (for dilutions)

Procedure:

-

Direct Measurement:

-

Measure the absorbance of the this compound extract (in DMSO) at its maximum absorbance wavelength, which is approximately 612 nm.[4]

-

Use DMSO as a blank.

-

-

Quantification using a Standard Curve:

-

Prepare a stock solution of purified this compound in DMSO with a known concentration (e.g., 1 mg/mL).[17]

-

Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.01, 0.025, 0.05, 0.1, 0.2, 0.25 mg/mL).[17]

-

Measure the absorbance of each standard at ~612 nm.

-

Plot the absorbance values against the corresponding concentrations to create a standard curve.

-

Measure the absorbance of the unknown this compound extract.

-

Determine the concentration of this compound in the extract by interpolating its absorbance value on the standard curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Production of the antimicrobial secondary metabolite this compound contributes to competitive surface colonization by the marine roseobacter Phaeobacter sp. strain Y4I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Bioactive Pigments from Marine Bacteria: Applications and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of the Antimicrobial Secondary Metabolite this compound Contributes to Competitive Surface Colonization by the Marine Roseobacter Phaeobacter sp. Strain Y4I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Establishment of an Efficient Expression and Regulation System in Streptomyces for Economical and High-Level Production of the Natural Blue Pigment this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Regulation of this compound production in Vogesella indigofera by a novel two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phaeobacter sp. Strain Y4I Utilizes Two Separate Cell-to-Cell Communication Systems To Regulate Production of the Antimicrobial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phaeobacter sp. strain Y4I utilizes two separate cell-to-cell communication systems to regulate production of the antimicrobial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. kintai-bio.com [kintai-bio.com]

- 17. US20140142314A1 - Methods and Compositions for Production of Blue Pigment this compound - Google Patents [patents.google.com]

Spectroscopic Properties of Indigoidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indigoidine, a natural blue pigment produced by various bacteria, has garnered significant interest for its potential applications in biotechnology and medicine. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quantification in various experimental settings. This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a crucial technique for the initial identification and quantification of this compound. The vibrant blue color of the pigment is due to its strong absorption of light in the visible region of the electromagnetic spectrum.

Quantitative Data

The maximum absorbance (λmax) of this compound is consistently reported in the range of 600-612 nm, with the specific wavelength being dependent on the solvent used.[1][2][3]

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Dimethyl Sulfoxide (DMSO) | 612 | Not consistently reported in the literature |

Experimental Protocol: UV-Vis Spectroscopy of this compound

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound.

1. Sample Preparation:

-

Extraction: this compound is typically extracted from microbial cultures. After centrifugation to pellet the cells, the pigment can be extracted from the cell pellet using an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] Sonication can be employed to facilitate the extraction process.[4] The extraction should be repeated until the cell pellet is colorless.

-

Purification (Optional but Recommended): The crude extract can be purified to remove interfering compounds. This may involve techniques such as liquid-liquid extraction or chromatography. A common purification step involves washing the dried extract with solvents like water, methanol, ethyl acetate, and hexane to remove impurities.[4]

-

Solubilization: The purified or crude this compound extract is dissolved in a suitable spectroscopic grade solvent, typically DMSO, to a concentration that yields an absorbance reading within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).[3]

2. Instrumentation and Measurement:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended.

-

Cuvettes: Use quartz or glass cuvettes with a 1 cm path length.

-

Blanking: The spectrophotometer should be blanked using the same solvent in which the this compound is dissolved.

-

Scan Range: The absorption spectrum is typically recorded over a wavelength range of 400 nm to 800 nm to encompass the visible region.

-

Data Acquisition: The absorbance is measured at discrete wavelengths across the scan range to generate the absorption spectrum. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound, including the chemical environment of its protons and carbon atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is instrumental in confirming the identity and purity of this compound. The spectrum is relatively simple, characterized by a few distinct signals.

Quantitative Data (in DMSO-d₆):

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.29 | Singlet | 1H | -NH (amide) |

| ~8.18 | Singlet | 1H | -CH (vinyl) |

| ~6.47 | Singlet | 2H | -NH₂ (amino) |

Data sourced from multiple studies, consistently reporting similar chemical shifts.[1][3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. However, detailed and assigned ¹³C NMR data for this compound is not as readily available in the public domain as ¹H NMR data. The complexity of the molecule and potential solubility issues can make obtaining and interpreting the ¹³C NMR spectrum challenging. Further research is required to fully elucidate and publish a definitive ¹³C NMR spectrum with complete assignments for this compound.

Experimental Protocol: NMR Spectroscopy of this compound

This protocol provides a general guideline for the preparation and analysis of this compound samples by NMR.

1. Sample Preparation:

-

Purity: The this compound sample should be of high purity to obtain a clean and interpretable NMR spectrum. The purification steps outlined in the UV-Vis protocol are applicable here. The final product should be dried under high vacuum to remove residual solvents.[4]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the most commonly used solvent for this compound due to its excellent dissolving power for the pigment.

-

Concentration: A sufficient concentration of the sample is required for NMR analysis. For ¹H NMR, a concentration of 1-5 mg/mL is typically adequate. For the less sensitive ¹³C NMR, a higher concentration may be necessary.

-

NMR Tube: The dissolved sample is transferred to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A significantly larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak identification.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

-

Peak Picking and Assignment: The chemical shifts of the peaks are determined and assigned to the corresponding protons or carbons in the this compound structure based on known chemical shift ranges and, if available, 2D NMR experiments (e.g., HSQC, HMBC).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Production of the Antimicrobial Secondary Metabolite this compound Contributes to Competitive Surface Colonization by the Marine Roseobacter Phaeobacter sp. Strain Y4I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable bioproduction of the blue pigment this compound: Expanding the range of heterologous products in R. toruloides to include non-ribosomal pept ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00920E [pubs.rsc.org]

Indigoidine Solubility: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of indigoidine, a natural blue pigment with significant potential in various scientific and industrial applications. This document details the known solubility of this compound in a range of organic solvents, outlines experimental protocols for its determination, and provides visual representations of relevant biochemical and experimental workflows.

Executive Summary

This compound is a water-insoluble blue pigment produced by several microorganisms.[1][2] Its unique chemical structure presents challenges and opportunities for its use in pharmaceuticals, textiles, and other industries. A thorough understanding of its solubility is critical for extraction, purification, formulation, and application. This guide consolidates the currently available, albeit limited, quantitative and qualitative solubility data for this compound in common organic solvents. Dimethyl sulfoxide (DMSO) is widely reported as the most effective solvent for this pigment.

Quantitative and Qualitative Solubility of this compound

Precise quantitative solubility data for this compound in a variety of organic solvents is not extensively documented in publicly available literature. However, based on reports of its extraction, purification, and analysis, a qualitative and semi-quantitative understanding can be established. The following table summarizes the known solubility characteristics of this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | This compound Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47.2 | Good Solubility | Commonly used to dissolve and quantify this compound. A solution of 1 mg/mL in DMSO has been prepared for experimental purposes, though this may not represent the saturation limit.[3] Adding DMSO to a final concentration of 80% or higher has been found to maximize the solubility of this compound from an aqueous solution.[4] |

| Pyridine | C₅H₅N | 79.10 | 115 | 12.4 | Effective Solvent | Mentioned as an effective solvent for this compound extraction, suggesting good solubility.[5] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Poorly Soluble | While this compound is poorly soluble in THF, the solvent is noted for maintaining the stability of the pigment over extended periods.[6] |

| Methanol | CH₄O | 32.04 | 64.7 | 32.7 | Poorly Soluble | Frequently used as a washing solvent during the purification of this compound to remove impurities, which indicates its poor solubility for the pigment itself.[3] |

| Ethanol | C₂H₆O | 46.07 | 78.37 | 24.5 | Poorly Soluble | Similar to methanol, ethanol is used for washing and purification, implying low solubility.[5] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 6.0 | Poorly Soluble | Used as a washing agent in purification protocols, indicating that this compound is not readily soluble in it.[3] |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 4.8 | Poorly Soluble | While generally a poor solvent, some studies on the related pigment indigo have used chloroform for extraction and spectrophotometric analysis.[7] |

| Hexane | C₆H₁₄ | 86.18 | 68 | 1.9 | Insoluble | Employed as a non-polar solvent for washing during purification, confirming the insolubility of this compound.[3] |

| Water | H₂O | 18.02 | 100 | 80.1 | Insoluble (at neutral/alkaline pH) | This compound is insoluble in water under neutral to alkaline conditions.[2] Its solubility is enhanced in acidic conditions (pH 2-4), forming a red solution.[5] |

Experimental Protocols

General Protocol for this compound Extraction and Purification

This protocol is a generalized procedure based on methodologies cited in the literature, primarily for the extraction of this compound from microbial cultures.

-

Cell Harvesting : Centrifuge the fermentation broth to pellet the microbial cells containing the this compound pigment.

-

Initial Lysis and Extraction : Resuspend the cell pellet in a suitable volume of DMSO.[8] Sonication can be employed to facilitate cell lysis and extraction of the pigment into the solvent.

-

Clarification : Centrifuge the DMSO extract at high speed to pellet cell debris and other insoluble materials.

-

Washing : Collect the precipitated this compound by centrifugation. To remove impurities, sequentially wash the pigment pellet with solvents in which this compound is poorly soluble. A common washing sequence is water, followed by methanol, then ethyl acetate, and finally hexane.[3]

-

Drying : After the final wash, dry the purified this compound pellet under a vacuum.

Shake-Flask Method for Solubility Determination

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.[9][10]

-

Preparation : Add an excess amount of purified, dry this compound powder to a flask containing a known volume of the organic solvent to be tested. The flask should be sealed to prevent solvent evaporation.

-

Equilibration : Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved pigment.

-

Phase Separation : After equilibration, cease agitation and allow the undissolved this compound to settle. For a more complete separation, the saturated solution can be centrifuged or filtered.

-

Quantification : Carefully remove an aliquot of the clear, saturated supernatant.

-

Analysis : Dilute the aliquot with a suitable solvent (typically DMSO, in which this compound is readily soluble and has a known extinction coefficient) to a concentration within the linear range of a spectrophotometer.

-

Concentration Determination : Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for this compound (approximately 612 nm in DMSO) and calculate the concentration using a pre-established standard curve.[2]

-

Solubility Calculation : Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from L-glutamine, catalyzed by a non-ribosomal peptide synthetase (NRPS) such as BpsA or IndC.

Caption: Simplified pathway of this compound biosynthesis from L-glutamine.

Experimental Workflow for Solubility Determination

The diagram below outlines the steps of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 2435-59-8 [chemicalbook.com]

- 3. US20140142314A1 - Methods and Compositions for Production of Blue Pigment this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. kintai-bio.com [kintai-bio.com]

- 6. Buy this compound | 2435-59-8 [smolecule.com]

- 7. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents [mdpi.com]

- 8. air.unimi.it [air.unimi.it]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Indigoidine: A Comprehensive Technical Guide to its Antioxidant and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigoidine, a natural blue pigment synthesized by various microorganisms, is emerging as a compound of significant interest in the pharmaceutical and biotechnological sectors.[1][2] This technical guide provides an in-depth analysis of the antioxidant and antimicrobial properties of this compound, consolidating current research findings. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed overview of its biological activities, the experimental protocols used for their assessment, and the current understanding of its mechanisms of action. While qualitative evidence strongly supports its bioactivity, this guide also highlights the existing gaps in quantitative data and elucidates pathways for future research and development.

Introduction

This compound is a water-insoluble, non-ribosomally synthesized peptide pigment with a characteristic vibrant blue hue.[1][3] It is produced by a diverse range of bacteria, including species from the genera Erwinia, Phaeobacter, Vogesella, and Streptomyces.[4] The biosynthesis of this compound proceeds via the condensation of two L-glutamine molecules, a process catalyzed by a non-ribosomal peptide synthetase (NRPS).[1][5] Beyond its properties as a natural colorant, this compound has garnered attention for its potential therapeutic applications, primarily owing to its antioxidant and antimicrobial activities.[1][6] This document aims to provide a detailed technical overview of these properties, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Antioxidant Properties of this compound

This compound has been reported to possess antioxidant capabilities, which are attributed to its chemical structure. The presence of conjugated double bonds and electron-donating amino groups allows it to act as a radical scavenger.[6]

Quantitative Antioxidant Data

Currently, there is a notable scarcity of published studies that provide specific quantitative data, such as IC50 values, for the antioxidant activity of purified this compound using standardized assays. Most available data pertains to crude extracts of organisms that produce indigo-related compounds, not purified this compound itself. However, qualitative studies have demonstrated that this compound production confers increased resistance to oxidative stress in the producing microorganisms. For instance, this compound-producing Erwinia chrysanthemi exhibits enhanced survival in the presence of hydrogen peroxide (H₂O₂), suggesting a protective antioxidant role.[5]

| Antioxidant Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Purified this compound | Data not available | - |

| ABTS Radical Scavenging | Purified this compound | Data not available | - |

Table 1: Antioxidant Activity of this compound. This table highlights the current lack of specific IC50 values for purified this compound in the scientific literature.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, generalized protocols for common antioxidant assays that can be adapted to evaluate the antioxidant potential of this compound.

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve purified this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-